molecular formula C10H16N2O B8742767 5-Amino-3-pyridin-4-ylpentan-1-ol

5-Amino-3-pyridin-4-ylpentan-1-ol

Cat. No.: B8742767
M. Wt: 180.25 g/mol
InChI Key: RTXWOQDOZCEAQG-UHFFFAOYSA-N
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Description

5-Amino-3-pyridin-4-ylpentan-1-ol is a pyridine-containing aliphatic alcohol with a primary amino group at position 5 and a pyridin-4-yl substituent at position 3 of the pentanol backbone. Its molecular formula is C₁₀H₁₆N₂O (calculated based on structural analysis), with a molar mass of 188.25 g/mol. However, specific pharmacological or industrial data are unavailable in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-amino-3-pyridin-4-ylpentan-1-ol

InChI

InChI=1S/C10H16N2O/c11-5-1-9(4-8-13)10-2-6-12-7-3-10/h2-3,6-7,9,13H,1,4-5,8,11H2

InChI Key

RTXWOQDOZCEAQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CCN)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 5-Amino-3-pyridin-4-ylpentan-1-ol and related pyridine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Safety Data Highlights
This compound C₁₀H₁₆N₂O 188.25 Pentanol backbone; pyridin-4-yl and amino groups Hypothetical: Similar to aliphatic alcohols and amines
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol C₈H₁₀IN₃O 291.09 Propanol chain; iodinated pyridine with amino group Higher molar mass due to iodine; no specific safety data provided
2-Aminopyridin-3-ol C₅H₆N₂O 110.1 Pyridine core with adjacent amino and hydroxyl groups Acute toxicity concerns; requires immediate decontamination
3-Amino-5-methoxypyridin-4-ol·2HCl C₆H₉N₂O₂·2HCl 213.06 (salt) Methoxy, amino, and hydroxyl groups on pyridine; hydrochloride salt Enhanced solubility in aqueous media due to salt form
5-(Diethylamino)pentan-1-ol C₉H₂₁NO 159.27 Pentanol with bulky diethylamino group Irritant; requires medical consultation upon exposure

Key Observations

Functional Group Diversity: The target compound’s primary amino group contrasts with the diethylamino group in 5-(Diethylamino)pentan-1-ol , which introduces steric hindrance and alters lipophilicity.

Safety and Handling: Pyridine derivatives with hydroxyl and amino groups, such as 2-Aminopyridin-3-ol , require stringent safety protocols (e.g., immediate decontamination and medical consultation) due to acute toxicity risks. The hydrochloride salt form of 3-Amino-5-methoxypyridin-4-ol·2HCl enhances solubility but may alter pH-dependent reactivity compared to the free-base target compound.

Structural Implications :

  • The pyridin-4-yl substituent in the target compound provides distinct electronic effects compared to the pyridin-3-yl or methoxy-substituted pyridines in other analogs . This influences hydrogen-bonding capacity and aromatic interactions.

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